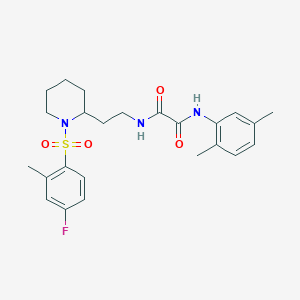
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloroquinoline.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Carboxylation: The final step involves the carboxylation of the quinoline ring at the 8-position using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ green and sustainable chemistry approaches. These methods include:
Microwave-Assisted Synthesis: This method reduces reaction times and improves yields.
Solvent-Free Reactions: These reactions minimize the use of hazardous solvents.
化学反应分析
Types of Reactions
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antimicrobial, antiviral, and antitumor agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is employed in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes.
Antitumor Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Similar in structure but with two trifluoromethyl groups.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
属性
IUPAC Name |
4-chloro-3-(difluoromethyl)quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c12-8-5-2-1-3-6(11(16)17)9(5)15-4-7(8)10(13)14/h1-4,10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDIUOLPLQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(=O)O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)
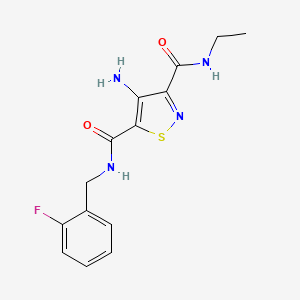
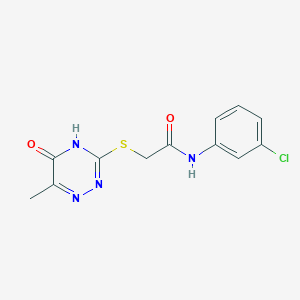
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3,4-dimethylphenyl)-3-oxopropanenitrile](/img/structure/B2454229.png)
![2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2454231.png)
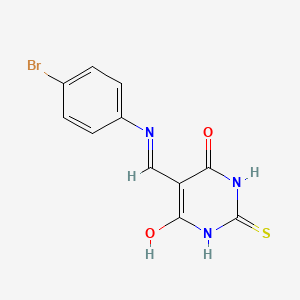
![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride](/img/structure/B2454234.png)

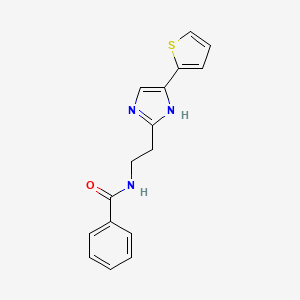
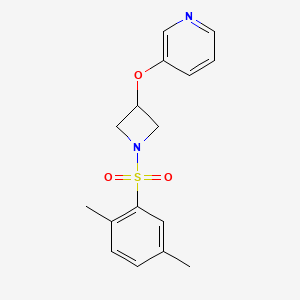
![3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2454241.png)

